BI-135585

Description

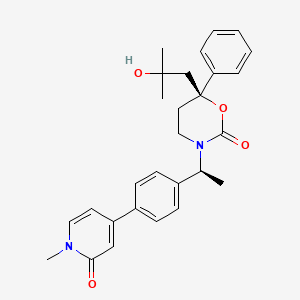

Structure

3D Structure

Properties

CAS No. |

1114561-85-1 |

|---|---|

Molecular Formula |

C28H32N2O4 |

Molecular Weight |

460.6 g/mol |

IUPAC Name |

(6S)-6-(2-hydroxy-2-methylpropyl)-3-[(1S)-1-[4-(1-methyl-2-oxo-4-pyridinyl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one |

InChI |

InChI=1S/C28H32N2O4/c1-20(21-10-12-22(13-11-21)23-14-16-29(4)25(31)18-23)30-17-15-28(34-26(30)32,19-27(2,3)33)24-8-6-5-7-9-24/h5-14,16,18,20,33H,15,17,19H2,1-4H3/t20-,28-/m0/s1 |

InChI Key |

TXNPQZGSVXLGGP-MMTVBGGISA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BI-135585; BI 135585; BI135585. |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Metabolic Benefits of BI-135585: A Technical Guide to its Mechanism of Action

For Immediate Release

A deep dive into the selective 11β-Hydroxysteroid Dehydrogenase-1 (11β-HSD1) inhibitor, BI-135585, reveals its potential in reshaping the landscape of metabolic disease treatment. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways.

This compound targets a critical enzyme in glucocorticoid metabolism, 11β-HSD1, which is responsible for the intracellular conversion of inactive cortisone to active cortisol. In metabolic tissues such as the liver and adipose tissue, elevated 11β-HSD1 activity is associated with the pathogenesis of insulin resistance, obesity, and type 2 diabetes. By selectively inhibiting this enzyme, this compound effectively reduces intracellular cortisol levels in these key metabolic tissues, thereby ameliorating the detrimental effects of excess glucocorticoids.

Core Mechanism of Action: Attenuating Glucocorticoid-Induced Metabolic Dysfunction

The primary mechanism of action of this compound revolves around the inhibition of 11β-HSD1, leading to a reduction in tissue-specific cortisol levels. This targeted action initiates a cascade of beneficial downstream effects on glucose and lipid metabolism, as well as adipocyte function.

In the liver, decreased intracellular cortisol leads to a reduction in hepatic glucose production. In adipose tissue, the inhibition of 11β-HSD1 has multifaceted effects. It can modulate adipocyte differentiation and function, and importantly, it can improve insulin sensitivity.[1][2][3] Preclinical studies with selective 11β-HSD1 inhibitors have demonstrated improvements in insulin sensitivity, reductions in fasting glucose and insulin levels, and a more favorable lipid profile.[4][5]

The signaling pathways influenced by 11β-HSD1 inhibition are complex. By reducing intracellular glucocorticoid receptor activation, this compound can mitigate the negative impact of cortisol on insulin signaling. This includes preventing the phosphorylation of insulin receptor substrate 1 (IRS-1) at serine residues, a key step in glucocorticoid-induced insulin resistance.[6] Furthermore, 11β-HSD1 inhibition has been shown to block the activation of JNK (c-Jun N-terminal kinase) in adipose tissue, a pathway implicated in glucocorticoid-mediated insulin resistance.[7]

dot

Quantitative Pharmacodynamic Data

Clinical studies of this compound in patients with type 2 diabetes have provided key quantitative data on its pharmacodynamic effects. The following tables summarize the observed inhibition of 11β-HSD1 in both liver and adipose tissue.

| Dose of this compound | Treatment Duration | Endpoint | Result | Reference |

| 5-200 mg (once daily) | 14 days | Liver 11β-HSD1 Inhibition (Urinary THF/THE ratio) | Dose-proportional decrease in urinary THF/THE ratio | [4] |

| 200 mg (single dose) | 24 hours | Adipose Tissue 11β-HSD1 Inhibition (ex vivo) | 90% median inhibition | [4] |

| 5-200 mg (once daily) | 14 days | Adipose Tissue 11β-HSD1 Inhibition (ex vivo) | Low inhibition (≤31%) | [4] |

Detailed Experimental Protocols

Measurement of Liver 11β-HSD1 Inhibition (Urinary THF/THE Ratio)

The assessment of liver 11β-HSD1 activity is indirectly measured by the ratio of urinary tetrahydrocortisol (THF) and allo-tetrahydrocortisol (allo-THF) to tetrahydrocortisone (THE). A decrease in this ratio indicates inhibition of the enzyme.

Protocol:

-

Urine Collection: 24-hour urine samples are collected from subjects.

-

Sample Preparation:

-

An aliquot of the urine sample (e.g., 1 mL) is taken.

-

For the analysis of total (conjugated and unconjugated) steroid metabolites, enzymatic hydrolysis is performed using β-glucuronidase/arylsulfatase.

-

Internal standards (deuterated analogs of the analytes) are added to the sample.

-

Solid-phase extraction (SPE) is employed to extract and purify the steroids from the urine matrix.

-

-

LC-MS/MS Analysis:

-

The extracted and purified steroid metabolites are separated using liquid chromatography (LC).

-

Detection and quantification are performed using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

-

The concentrations of THF, allo-THF, and THE are determined by comparing their peak areas to those of the internal standards.

-

-

Data Analysis: The urinary (THF+allo-THF)/THE ratio is calculated to determine the level of 11β-HSD1 inhibition.

dot

Ex Vivo 11β-HSD1 Activity Assay in Human Adipose Tissue

This assay directly measures the enzymatic activity of 11β-HSD1 in adipose tissue biopsies.

Protocol:

-

Adipose Tissue Biopsy: A subcutaneous adipose tissue biopsy is obtained from the subject.

-

Tissue Homogenization: The adipose tissue is homogenized in an appropriate buffer to release the intracellular enzymes.

-

Incubation:

-

The tissue homogenate is incubated with a substrate, typically radiolabeled cortisone (e.g., [³H]cortisone), and the necessary cofactor, NADPH.

-

The incubation is carried out for a specific time at a controlled temperature (e.g., 37°C).

-

-

Steroid Extraction: After incubation, the reaction is stopped, and the steroids (cortisone and the newly formed cortisol) are extracted from the incubation medium using an organic solvent (e.g., ethyl acetate).

-

Separation and Quantification:

-

The extracted steroids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The amount of radiolabeled cortisone and cortisol is quantified using a scintillation counter or a radiochromatogram scanner.

-

-

Data Analysis: The 11β-HSD1 activity is expressed as the percentage of conversion of cortisone to cortisol per unit of protein per unit of time.

dot

Conclusion

This compound represents a promising therapeutic agent for metabolic diseases by selectively targeting 11β-HSD1. Its mechanism of action, centered on the reduction of intracellular cortisol in key metabolic tissues, offers a targeted approach to improving insulin sensitivity and glucose homeostasis. The data and protocols presented in this guide provide a foundational understanding for further research and development in this critical area of metabolic medicine.

References

- 1. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-135585: A Comprehensive Technical Guide to its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-135585 is a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the intracellular regulation of glucocorticoids. By blocking the conversion of inactive cortisone to active cortisol within key metabolic tissues, this compound presents a targeted therapeutic strategy for metabolic disorders, particularly type 2 diabetes. This document provides a detailed overview of the primary target of this compound, its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized for its characterization.

Primary Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The primary molecular target of this compound is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is a critical component of the glucocorticoid signaling pathway, responsible for the intracellular conversion of inactive cortisone to the biologically active glucocorticoid, cortisol.[3] 11β-HSD1 is highly expressed in key metabolic tissues, including the liver and adipose tissue, where excess cortisol activity is implicated in the pathophysiology of metabolic syndrome. By inhibiting 11β-HSD1, this compound effectively reduces local cortisol concentrations in these tissues, thereby mitigating the downstream effects of excessive glucocorticoid receptor activation. The compound binds to the substrate binding pocket of the 11β-HSD1 active site.[1]

Quantitative Pharmacological Data

The inhibitory potency of this compound against 11β-HSD1 has been quantified across various experimental systems. The data consistently demonstrates the high affinity and selectivity of this compound for its primary target.

| Parameter | Value | System/Tissue | Reference |

| IC50 | 13 nM | In vitro enzyme assay | [1] |

| IC50 | 1 nM | Human preadipocytes (cellular activity) | [1] |

| IC50 | 4.3 nM | Human adipocytes | [2][3][4][5] |

| IC50 | 11 nM | Human adipose tissue (ex vivo) | [1] |

| IC80 | 53 nM | Primary human adipose tissue | [4][5] |

| IC50 | ~10 nM | Cynomolgus monkey perirenal adipose tissue | [1] |

| IC50 | ~100 nM | Cynomolgus monkey abdominal subcutaneous adipose tissue | [1] |

| Selectivity | >1000-fold | Over other hydroxysteroid dehydrogenases | [1][4][5] |

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by modulating the glucocorticoid signaling pathway. The following diagram illustrates the mechanism of action.

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay)

This high-throughput assay quantifies the enzymatic activity of 11β-HSD1 and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human 11β-HSD1 microsomes

-

[3H]-Cortisone (substrate)

-

NADPH (cofactor)

-

Anti-cortisol monoclonal antibody

-

Protein A-coated scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Test compound (this compound) dissolved in DMSO

-

Microplates (96- or 384-well)

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and recombinant 11β-HSD1 microsomes.

-

Add the test compound (this compound) at various concentrations to the wells of the microplate. Include appropriate controls (no inhibitor and no enzyme).

-

Initiate the enzymatic reaction by adding [3H]-cortisone to each well.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing an excess of unlabeled cortisol.

-

Add the anti-cortisol monoclonal antibody and protein A-coated SPA beads to each well.

-

Incubate to allow the antibody to bind to the [3H]-cortisol and the antibody-cortisol complex to bind to the SPA beads.

-

Measure the radioactivity in each well using a scintillation counter. The proximity of the [3H]-cortisol to the SPA beads generates a light signal.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Ex Vivo 11β-HSD1 Inhibition in Human Adipose Tissue

This protocol assesses the ability of this compound to inhibit 11β-HSD1 activity in a more physiologically relevant context.

Materials:

-

Freshly obtained human adipose tissue biopsies

-

Culture medium (e.g., DMEM)

-

d2-Cortisone (deuterated cortisone)

-

Test compound (this compound)

-

LC-MS/MS system for analysis

Procedure:

-

Obtain subcutaneous adipose tissue biopsies from human subjects.

-

Fragment the tissue and place it in culture wells containing the appropriate medium.

-

Treat the tissue fragments with various concentrations of this compound or vehicle control.

-

Add d2-cortisone to the culture medium.

-

Incubate the tissue fragments for a specified period (e.g., 24 hours) at 37°C in a humidified incubator.

-

Collect the supernatant from each well.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the levels of d2-cortisone and its conversion product, d2-cortisol.

-

The formation of d2-cortisol serves as an indirect measure of 11β-HSD1 activity.

-

Calculate the percent inhibition of 11β-HSD1 activity for each concentration of this compound and determine the IC50 value.

In Vivo Pharmacodynamics

Clinical studies in humans have confirmed the in vivo activity of this compound. Administration of this compound led to a dose-proportional decrease in the urinary ratio of tetrahydrocortisol (THF) and allo-tetrahydrocortisol (aTHF) to tetrahydrocortisone (THE), a biomarker for hepatic 11β-HSD1 activity.[6][7] In a single-dose study, this compound achieved a median of 90% inhibition of 11β-HSD1 in subcutaneous adipose tissue.[6][7][8] However, after 14 days of continuous treatment, the inhibition in adipose tissue was substantially lower.[6][7]

Conclusion

This compound is a potent and selective inhibitor of 11β-HSD1, the enzyme responsible for the intracellular regeneration of active cortisol. Through its targeted mechanism of action in key metabolic tissues, this compound has demonstrated significant potential in preclinical and early clinical studies for the treatment of type 2 diabetes and other metabolic disorders. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in this field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Discovery of BI 135585, an in vivo efficacious oxazinanone-based 11β hydroxysteroid dehydrogenase type 1 inhibitor PMID: 28528082 | MCE [medchemexpress.cn]

- 6. Safety, pharmacokinetics and pharmacodynamics of BI 135585, a selective 11β-hydroxysteroid dehydrogenase-1 (HSD1) inhibitor in humans: liver and adipose tissue 11β-HSD1 inhibition after acute and multiple administrations over 2 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of BI-135585: A Selective 11β-HSD1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 has emerged as a promising therapeutic target for metabolic disorders, including type 2 diabetes. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its initial structure-based design and preclinical evaluation to its progression into clinical trials. Detailed experimental methodologies, quantitative data, and key signaling pathways are presented to offer a thorough understanding of this investigational drug.

Introduction

Glucocorticoids, such as cortisol, are essential hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. While circulating glucocorticoid levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local concentrations within specific tissues are fine-tuned by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes.[1] There are two main isoforms: 11β-HSD1, which primarily acts as a reductase to generate active cortisol from inactive cortisone, and 11β-HSD2, which inactivates cortisol by converting it back to cortisone.[1]

In metabolic tissues such as the liver and adipose tissue, overexpression or increased activity of 11β-HSD1 has been linked to the pathogenesis of insulin resistance, obesity, and type 2 diabetes.[2] This has led to the hypothesis that selective inhibition of 11β-HSD1 could offer a novel therapeutic approach for these conditions. This compound was developed by Boehringer Ingelheim as a potent and selective inhibitor of 11β-HSD1.

Discovery and Preclinical Development

The discovery of this compound was a result of a focused structure-based molecular design strategy. Researchers at Boehringer Ingelheim identified an initial lead compound with moderate 11β-HSD1 inhibitory activity. Through iterative cycles of chemical synthesis and biological testing, the oxazinanone-based scaffold was optimized to enhance potency and improve pharmacokinetic properties. This effort led to the identification of this compound.

In Vitro and Cellular Activity

This compound demonstrated potent inhibitory activity against 11β-HSD1 in both enzymatic and cellular assays.

| Assay Type | Target | Species | IC50 | Reference |

| In Vitro Enzyme Assay | 11β-HSD1 | Human | 4.3 nM | |

| Cellular Assay | 11β-HSD1 | Human Adipocytes | Not explicitly stated, but potent |

This compound also exhibited high selectivity for 11β-HSD1 over the related isoform, 11β-HSD2, which is crucial to avoid off-target effects such as mineralocorticoid excess.

Preclinical Pharmacokinetics and In Vivo Efficacy

The pharmacokinetic profile and in vivo efficacy of this compound were evaluated in animal models.

| Species | Dosing | Key Findings | Reference |

| Cynomolgus Monkey | Oral | Dose-dependent inhibition of 11β-HSD1 in adipose tissue. |

A related compound, BI 135558, was studied in female cynomolgus monkeys for 4 weeks to assess its impact on the HPA axis. The study found no significant changes in adrenal function, as evidenced by an adrenocorticotropic hormone (ACTH) challenge, and only a slight increase in dehydroepiandrosterone sulfate (DHEA-S), with other androgens like testosterone remaining within reference ranges.[3][4] This suggests that selective 11β-HSD1 inhibition with this class of compounds does not cause obvious over-activation of the HPA axis.[3][4]

Clinical Development

This compound entered human clinical trials in 2011 to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.

Phase I/II Clinical Trial

A key clinical study was a randomized, double-blind, placebo-controlled trial that assessed single and multiple ascending doses of this compound in healthy volunteers and patients with type 2 diabetes.[5]

Study Design:

-

Single Ascending Dose (SAD): Healthy volunteers received a single oral dose of this compound.

-

Multiple Ascending Dose (MAD): Patients with type 2 diabetes received once-daily oral doses of this compound (ranging from 5 mg to 200 mg) or placebo for 14 days.[5]

Key Findings:

| Parameter | Result | Reference |

| Safety and Tolerability | This compound was generally safe and well-tolerated over the 14-day treatment period. No major safety issues were reported. | [5] |

| Pharmacokinetics | After multiple doses, the plasma exposure (Area Under the Curve) of this compound increased in a dose-proportional manner. The terminal half-life was approximately 55-65 hours, supporting once-daily dosing. | [5] |

| Pharmacodynamics (Liver) | Inhibition of hepatic 11β-HSD1 was assessed by measuring the urinary ratio of (tetrahydrocortisol + allo-tetrahydrocortisol) / tetrahydrocortisone [(THF+allo-THF)/THE]. A significant decrease in this ratio was observed, indicating target engagement in the liver. | [5] |

| Pharmacodynamics (Adipose Tissue) | Ex vivo analysis of subcutaneous adipose tissue biopsies showed that a single dose of this compound resulted in a median 11β-HSD1 inhibition of 90%. However, after 14 days of continuous treatment, the median inhibition was lower (31% or less). | [5] |

| HPA Axis Effects | Mild activation of the HPA axis was observed, with slightly increased but still normal levels of adrenocorticotropic hormone (ACTH) and increased total urinary corticoid excretion. Plasma cortisol levels remained unchanged. | [5] |

Signaling Pathways and Experimental Workflows

11β-HSD1 Signaling Pathway

The following diagram illustrates the central role of 11β-HSD1 in glucocorticoid metabolism and the mechanism of action of this compound.

Caption: Mechanism of 11β-HSD1 action and inhibition by this compound.

Clinical Trial Workflow

The diagram below outlines the general workflow of the Phase I/II clinical trial for this compound.

Caption: Workflow of the Phase I/II clinical trial of this compound.

Detailed Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay)

This high-throughput assay is used to quantify the inhibitory potential of compounds against 11β-HSD1.

-

Principle: The assay measures the conversion of radiolabeled [3H]cortisone to [3H]cortisol by 11β-HSD1. The product, [3H]cortisol, is specifically captured by a monoclonal antibody coupled to scintillation proximity assay (SPA) beads. When [3H]cortisol binds to the antibody on the bead, the emitted beta particles are close enough to excite the scintillant within the bead, producing a light signal that is detected. Unbound [3H]cortisone is too far away to generate a signal.[6][7]

-

Materials:

-

Microsomes from cells expressing human 11β-HSD1.

-

[3H]cortisone (radiolabeled substrate).

-

NADPH (cofactor).

-

Monoclonal anti-cortisol antibody.

-

Protein A-coated SPA beads.

-

Test compound (this compound) at various concentrations.

-

Assay buffer.

-

Microplates (96- or 384-well).

-

-

Procedure:

-

Add assay buffer, NADPH, and the test compound (or vehicle control) to the wells of a microplate.

-

Add the 11β-HSD1 microsomes to initiate the reaction.

-

Add [3H]cortisone to the wells.

-

Incubate the plate to allow the enzymatic reaction to proceed.

-

Stop the reaction.

-

Add the anti-cortisol antibody and SPA beads.

-

Incubate to allow for antibody-cortisol binding.

-

Read the plate on a microplate scintillation counter.

-

-

Data Analysis: The amount of light produced is proportional to the amount of [3H]cortisol generated. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ex Vivo 11β-HSD1 Inhibition in Human Adipose Tissue

This assay assesses the ability of a drug to inhibit 11β-HSD1 in a physiologically relevant tissue.

-

Principle: Subcutaneous adipose tissue biopsies are obtained from study participants. The tissue is then incubated with radiolabeled cortisone, and the conversion to cortisol is measured to determine the level of 11β-HSD1 activity.[8]

-

Procedure:

-

Obtain subcutaneous adipose tissue biopsies from subjects before and after treatment with this compound.

-

Wash and mince the adipose tissue fragments.

-

Incubate the tissue fragments in a buffer containing [3H]cortisone.

-

After incubation, extract the steroids from the buffer using an organic solvent (e.g., ethyl acetate).[9]

-

Separate [3H]cortisone and [3H]cortisol using a chromatographic method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9]

-

Quantify the amount of radioactivity in the cortisone and cortisol fractions using a scintillation counter.

-

-

Data Analysis: The percentage of 11β-HSD1 inhibition is calculated by comparing the conversion of cortisone to cortisol in post-treatment samples to that in pre-treatment samples.

Assessment of Hepatic 11β-HSD1 Inhibition (Urinary Steroid Metabolite Ratio)

This non-invasive method is used to assess the systemic and particularly hepatic activity of 11β-HSD1.

-

Principle: The activity of 11β-HSD1 in the liver is reflected in the urinary ratio of cortisol metabolites (tetrahydrocortisol and allo-tetrahydrocortisol) to cortisone metabolites (tetrahydrocortisone). Inhibition of 11β-HSD1 leads to a decrease in this ratio.[5][10]

-

Procedure:

-

Collect urine samples from study participants over a specified period (e.g., 24 hours).

-

Prepare the urine samples for analysis, which may involve an enzymatic hydrolysis step to measure total (conjugated and unconjugated) metabolites.

-

Extract the steroid metabolites from the urine, for example, using solid-phase extraction.[10]

-

Analyze the concentrations of tetrahydrocortisol (THF), allo-tetrahydrocortisol (allo-THF), and tetrahydrocortisone (THE) using a sensitive and specific analytical method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

-

-

Data Analysis: Calculate the ratio of (THF + allo-THF) / THE. A decrease in this ratio following drug administration indicates inhibition of 11β-HSD1.

Conclusion

This compound is a potent and selective 11β-HSD1 inhibitor that has demonstrated target engagement in both preclinical models and human clinical trials. Its discovery and development highlight the potential of targeting tissue-specific glucocorticoid metabolism for the treatment of type 2 diabetes and other metabolic disorders. The clinical data indicate that this compound is generally well-tolerated and effectively inhibits hepatic 11β-HSD1. The observation of a less sustained inhibition in adipose tissue with chronic dosing warrants further investigation. The comprehensive data and methodologies presented in this guide provide a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. endocrine.org [endocrine.org]

- 3. mdpi.com [mdpi.com]

- 4. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of free tetrahydrocortisol and tetrahydrocortisone ratio in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of BI-135585 on Cellular Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. By reducing local cortisol concentrations in key metabolic tissues, this compound modulates glucocorticoid receptor (GR) signaling and consequently affects a range of downstream pathways implicated in metabolism, inflammation, and the neuroendocrine system. This technical guide provides an in-depth analysis of the signaling pathways affected by this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the molecular interactions.

Core Mechanism of Action: Inhibition of 11β-HSD1 and Modulation of Glucocorticoid Signaling

The primary mechanism of action of this compound is the competitive inhibition of 11β-HSD1. This enzyme is highly expressed in glucocorticoid target tissues such as the liver, adipose tissue, and the brain. By blocking the conversion of cortisone to cortisol, this compound effectively reduces the intracellular concentration of active glucocorticoids, thereby dampening the activation of the glucocorticoid receptor (GR).[1]

Activated GR translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, regulating their transcription. The downstream effects of this compound are therefore a direct consequence of altered gene expression profiles that would otherwise be driven by cortisol.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| IC50 (11β-HSD1) | 13 nM | Recombinant Human | [2] |

| 4.3 nM | Human Adipocytes | [3][4] | |

| 11 nM | Human Adipose Tissue (ex vivo) | [2] | |

| Selectivity | >1000-fold | Over other hydroxysteroid dehydrogenases | [2][4] |

| Inhibition in Adipose Tissue (ex vivo) | IC50 ~100 nM (abdominal subcutaneous), ~10 nM (perirenal) | Cynomolgus Monkey | [2] |

| Inhibition in Adipose Tissue (in vivo) | 67% (1 mg/kg), 90% (3 mg/kg) | Cynomolgus Monkey | [2] |

| Liver 11β-HSD1 Inhibition (Human) | Decrease in urinary (aTHF+THF)/THE ratio | Patients with Type 2 Diabetes | [5] |

| Adipose Tissue 11β-HSD1 Inhibition (Human) | Median 90% after single dose | Healthy Volunteers | [5] |

| ≤31% after 14 days | Patients with Type 2 Diabetes | [5] |

Affected Signaling Pathways

Hypothalamus-Pituitary-Adrenal (HPA) Axis

The inhibition of peripheral cortisol production by this compound can lead to a compensatory response in the HPA axis. Reduced negative feedback from cortisol can result in a mild increase in adrenocorticotropic hormone (ACTH) levels.[5] This, in turn, may stimulate adrenal steroidogenesis.

Inflammatory Signaling (NF-κB Pathway)

Glucocorticoids are potent anti-inflammatory agents, partly through their inhibition of the NF-κB signaling pathway. The expression of 11β-HSD1 itself can be induced by pro-inflammatory cytokines via NF-κB and C/EBPβ.[6] By reducing intracellular cortisol, this compound may modulate the inflammatory response in tissues where 11β-HSD1 is active. Studies with other 11β-HSD1 inhibitors have shown a reduction in the expression of pro-inflammatory cytokines like IL-1β, CXCL2, and TNFα.[7]

Metabolic Pathways

Given the role of cortisol in regulating glucose and lipid metabolism, inhibition of 11β-HSD1 is expected to have significant metabolic consequences. In adipose tissue, cortisol promotes lipolysis.[8] By reducing intracellular cortisol, this compound may decrease lipolysis.[8] In the liver, cortisol stimulates gluconeogenesis. Inhibition of 11β-HSD1 has been investigated as a therapeutic strategy for type 2 diabetes due to its potential to improve insulin sensitivity and reduce hepatic glucose production.[6]

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay (IC50 Determination)

This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Glucose-6-phosphate and glucose-6-phosphate dehydrogenase (for NADPH regeneration)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound or other test compounds

-

HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the recombinant 11β-HSD1 enzyme, cortisone, NADPH, and the NADPH regenerating system.

-

Add the different concentrations of this compound to the wells. Include control wells with no inhibitor.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Stop the reaction by adding a stop solution containing EDTA or a known 11β-HSD1 inhibitor.

-

Add the HTRF detection reagents and incubate at room temperature to allow for antibody binding.

-

Read the fluorescence at the appropriate wavelengths using an HTRF-compatible plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Ex Vivo Measurement of 11β-HSD1 Activity in Adipose Tissue

This protocol describes the measurement of 11β-HSD1 activity in fresh adipose tissue biopsies.[9]

Materials:

-

Subcutaneous adipose tissue biopsies

-

Deuterated cortisone (d4-cortisone) as a tracer

-

Incubation medium (e.g., DMEM)

-

This compound or other test compounds

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Immediately after collection, place the adipose tissue biopsy in ice-cold saline.

-

Dissect the tissue into small fragments of a defined weight.

-

Place the tissue fragments in a multi-well plate containing incubation medium with d4-cortisone.

-

For inhibition studies, add different concentrations of this compound to the wells.

-

Incubate the plate at 37°C in a humidified incubator for a specific time (e.g., 24 hours).

-

After incubation, collect the supernatant.

-

Extract the steroids from the supernatant using an organic solvent (e.g., ethyl acetate).

-

Analyze the levels of d4-cortisone and its product, d4-cortisol, using LC-MS/MS.

-

Calculate the percent conversion of d4-cortisone to d4-cortisol to determine 11β-HSD1 activity.

-

Determine the inhibitory effect of this compound by comparing the conversion in the treated samples to the control samples.

Conclusion

This compound is a selective inhibitor of 11β-HSD1 that primarily impacts the glucocorticoid signaling pathway by reducing intracellular cortisol levels. This mechanism of action has pleiotropic effects, influencing the HPA axis, inflammatory responses, and key metabolic processes. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working on 11β-HSD1 inhibitors and related therapeutic areas. Further investigation into the intricate crosstalk between glucocorticoid signaling and other cellular pathways will continue to elucidate the full therapeutic potential of compounds like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of BI 135585, an in vivo efficacious oxazinanone-based 11β hydroxysteroid dehydrogenase type 1 inhibitor PMID: 28528082 | MCE [medchemexpress.cn]

- 5. Safety, pharmacokinetics and pharmacodynamics of BI 135585, a selective 11β-hydroxysteroid dehydrogenase-1 (HSD1) inhibitor in humans: liver and adipose tissue 11β-HSD1 inhibition after acute and multiple administrations over 2 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of 11β-HSD1 expression during adipose tissue expansion by hypoxia through different activities of NF-κB and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of 11β-HSD1 Ameliorates Cognition and Molecular Detrimental Changes after Chronic Mild Stress in SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]

BI-135585: A Deep Dive into its Role in Glucocorticoid Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the tissue-specific regulation of glucocorticoid activity. By blocking the conversion of inactive cortisone to the active glucocorticoid cortisol, this compound presents a targeted approach to mitigating the deleterious effects of excess cortisol in metabolic tissues. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for type 2 diabetes and other metabolic disorders.

Introduction: The Rationale for 11β-HSD1 Inhibition

Glucocorticoids, primarily cortisol in humans, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. While systemic circulating cortisol levels are tightly controlled by the hypothalamic-pituitary-adrenal (HPA) axis, intracellular cortisol concentrations are further modulated by the activity of 11β-HSD enzymes. There are two main isoforms: 11β-HSD1, which primarily acts as a reductase to generate active cortisol from inactive cortisone, and 11β-HSD2, which inactivates cortisol to cortisone.

In key metabolic tissues such as the liver and adipose tissue, elevated 11β-HSD1 activity is associated with increased local cortisol concentrations. This tissue-specific hypercortisolism is implicated in the pathophysiology of metabolic syndrome, including insulin resistance, obesity, and type 2 diabetes. By selectively inhibiting 11β-HSD1, this compound aims to reduce intracellular cortisol levels in these target tissues without affecting systemic cortisol concentrations, thereby offering a promising therapeutic strategy for metabolic diseases.

Mechanism of Action of this compound

This compound is an orally active small molecule that potently and selectively inhibits the 11β-HSD1 enzyme. This inhibition prevents the conversion of cortisone to cortisol within target cells, leading to a reduction in local glucocorticoid receptor (GR) activation. The decreased GR activation, in turn, is expected to modulate the expression of glucocorticoid-responsive genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity and glucose homeostasis.

dot

Caption: Mechanism of this compound action.

Quantitative Data

In Vitro and Ex Vivo Inhibitory Activity

This compound has demonstrated potent inhibition of 11β-HSD1 in various assays.

| Assay Type | System | Parameter | Value | Reference |

| Enzymatic Assay | Recombinant Human 11β-HSD1 | IC50 | 13 nM | [1] |

| Cellular Assay | Human Preadipocytes | IC50 | 1 nM | [1] |

| Ex Vivo Assay | Human Adipose Tissue | IC50 | 11 nM | [1] |

Table 1: In Vitro and Ex Vivo Inhibitory Potency of this compound.

Clinical Pharmacokinetics in Patients with Type 2 Diabetes (14-day multiple-dose study)

The pharmacokinetic profile of this compound was assessed in patients with type 2 diabetes following multiple oral doses.

| Dose | AUC (nmol·h/L) | Cmax (nmol/L) | tmax (h) | t½ (h) |

| 5 mg | 11,800 | 201 | 3.0 | 55-65 |

| 25 mg | 61,500 | 1,020 | 3.0 | 55-65 |

| 100 mg | 247,000 | 4,010 | 3.0 | 55-65 |

| 200 mg | 485,000 | 7,650 | 3.0 | 55-65 |

Table 2: Geometric Mean Pharmacokinetic Parameters of this compound on Day 14. (Note: Exposure (AUC) increased dose-proportionally)

Clinical Pharmacodynamics in Patients with Type 2 Diabetes (14-day multiple-dose study)

The pharmacodynamic effects of this compound were evaluated by measuring 11β-HSD1 inhibition in the liver and adipose tissue.

| Dose | Liver Inhibition (Urinary THF/THE ratio change from baseline) | Adipose Tissue Inhibition (ex vivo) - Day 14 |

| 5 mg | ~ -75% | ≤ 31% |

| 25 mg | ~ -75% | ≤ 31% |

| 100 mg | ~ -75% | ≤ 31% |

| 200 mg | ~ -75% | ≤ 31% |

Table 3: Pharmacodynamic Response to this compound. (Note: A single 200 mg dose in healthy volunteers resulted in 90% adipose tissue inhibition.)

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay (General Protocol)

This protocol outlines a typical enzymatic assay to determine the IC50 of a test compound against recombinant 11β-HSD1.

dot

Caption: Workflow for in vitro 11β-HSD1 inhibition assay.

Detailed Steps:

-

Reagent Preparation: Prepare solutions of recombinant human 11β-HSD1, cortisone, NADPH, and various concentrations of this compound in a suitable assay buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Assay Incubation: In a 384-well plate, combine the recombinant 11β-HSD1, NADPH, and the test compound. Initiate the enzymatic reaction by adding cortisone. Incubate the plate at 37°C for a defined period (e.g., 25 minutes).

-

Reaction Termination: Stop the reaction by adding a potent 11β-HSD1 inhibitor, such as glycyrrhetinic acid.

-

Cortisol Detection: Quantify the amount of cortisol produced using a sensitive detection method, such as a cortisol competitive homogeneous time-resolved fluorescence (HTRF) assay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Ex Vivo 11β-HSD1 Inhibition Assay in Human Adipose Tissue (General Protocol)

This protocol describes a method to assess the inhibitory activity of a compound on 11β-HSD1 in fresh human adipose tissue biopsies.

dot

Caption: Workflow for ex vivo 11β-HSD1 inhibition assay.

Detailed Steps:

-

Tissue Collection: Obtain fresh subcutaneous adipose tissue biopsies from subjects.

-

Tissue Incubation: Place small fragments of the adipose tissue in a culture plate with an appropriate medium. Add tritium-labeled cortisone ([³H]-cortisone) and different concentrations of this compound. Incubate for a specified time (e.g., 60 minutes).

-

Steroid Extraction: After incubation, collect the medium and extract the radiolabeled steroids using an organic solvent like ethyl acetate.

-

Steroid Separation: Separate the extracted [³H]-cortisone and the newly formed [³H]-cortisol using reverse-phase high-performance liquid chromatography (HPLC).

-

Radioactivity Measurement: Quantify the amount of radioactivity in the cortisone and cortisol fractions using a scintillation counter.

-

Data Analysis: Calculate the percentage of conversion of [³H]-cortisone to [³H]-cortisol in the presence and absence of the inhibitor to determine the extent of 11β-HSD1 inhibition.

Signaling Pathways

Glucocorticoid Receptor Signaling Pathway

The binding of cortisol to the cytosolic glucocorticoid receptor (GR) initiates a signaling cascade that culminates in the regulation of gene expression.

dot

References

The Structural-Activity Relationship of BI-135585: A Potent 11β-HSD1 Inhibitor

An In-Depth Technical Guide for Drug Development Professionals

Abstract

BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the conversion of inactive cortisone to the active glucocorticoid, cortisol.[1][2] This targeted inhibition makes this compound a promising therapeutic agent for metabolic disorders such as type 2 diabetes. The development of this compound from a lead compound with moderate activity to a highly potent clinical candidate was guided by a systematic exploration of its structural-activity relationship (SAR). This document provides a detailed overview of the SAR of this compound, including quantitative data on its inhibitory activity, a description of the key experimental protocols used in its evaluation, and visualizations of the relevant biological pathways and logical relationships in its development.

Introduction to this compound and its Target: 11β-HSD1

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor regulation of glucocorticoid action. It is highly expressed in metabolic tissues, including the liver and adipose tissue, where it catalyzes the conversion of cortisone to cortisol.[3] Elevated levels of cortisol are associated with various metabolic abnormalities, including insulin resistance and hyperglycemia. By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active cortisol, thereby offering a targeted therapeutic strategy for type 2 diabetes and other metabolic diseases.[3] this compound is an oxazinanone-based inhibitor that has demonstrated high potency and selectivity.[3]

Structural-Activity Relationship (SAR) of this compound

The development of this compound involved the optimization of a lead compound through targeted structural modifications to enhance its inhibitory potency and improve its pharmacokinetic profile. The core of the SAR study revolved around the oxazinanone scaffold.

Key Structural Modifications and Their Impact

The journey from the initial lead compound to the clinical candidate this compound was marked by a significant improvement in inhibitory activity. A critical modification involved linking the C4-position of the pyridinone moiety to the phenyl scaffold.[3] This strategic change was instrumental in enhancing the pharmacokinetic properties of the molecule, leading to a compound with both potent inhibition and favorable in vivo characteristics.[3]

Quantitative SAR Data

The following table summarizes the inhibitory potency of the lead compound and the final optimized compound, this compound, against 11β-HSD1.

| Compound | Structure Modification | 11β-HSD1 IC50 (nM) |

| Lead Compound (12a) | Initial Scaffold | 166 |

| This compound (12d) | Linked C4 of pyridinone to the phenyl scaffold | 4.3 |

Data sourced from a study on oxazinanone-based 11β-HSD1 inhibitors.[3]

Further characterization of this compound revealed its potent inhibitory activity across various cell and tissue types:

| Assay System | IC50 (nM) |

| General 11β-HSD1 Inhibition | 13 |

| Human Preadipocytes | 1 |

| Human Adipose Tissue (ex vivo) | 11 |

| Cynomolgus Monkey Perirenal Adipose Tissue | ~10 |

| Cynomolgus Monkey Abdominal Subcutaneous Adipose Tissue | ~100 |

Data compiled from multiple sources.[1]

This compound also demonstrated high selectivity, with over 1000-fold greater inhibition of 11β-HSD1 compared to other hydroxysteroid dehydrogenases.[2]

Experimental Protocols

The evaluation of this compound and its analogs involved a series of in vitro and ex vivo assays to determine their inhibitory potency against 11β-HSD1.

11β-HSD1 Inhibition Assay in Human Adipocytes

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against 11β-HSD1 in a cellular context.

Methodology:

-

Cell Culture: Human preadipocytes are cultured and differentiated into mature adipocytes.

-

Compound Incubation: Differentiated adipocytes are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.

-

Substrate Addition: The substrate, cortisone, is added to the cell culture medium.

-

Enzymatic Reaction: The cells are incubated to allow the 11β-HSD1-mediated conversion of cortisone to cortisol.

-

Reaction Termination and Sample Collection: The reaction is stopped, and the cell culture supernatant is collected.

-

Cortisol Quantification: The concentration of cortisol in the supernatant is quantified using a suitable analytical method, such as a competitive immunoassay or LC-MS/MS.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of 11β-HSD1 Inhibition

References

BI-135585 as a selective 11β-HSD1 inhibitor

An In-Depth Technical Guide to BI-135585: A Selective 11β-HSD1 Inhibitor

Executive Summary

This compound is a potent, selective, and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] Developed as a potential therapeutic agent for type 2 diabetes and metabolic syndrome, it targets the enzymatic conversion of inactive cortisone to active cortisol, thereby modulating intracellular glucocorticoid levels.[1][2] Preclinical and clinical studies have demonstrated its ability to effectively inhibit 11β-HSD1, particularly in the liver. However, a notable decrease in efficacy in adipose tissue after prolonged administration has been a key observation, prompting further investigation into its therapeutic potential.[3][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacological profile, and the experimental methodologies used in its evaluation.

Mechanism of Action

11β-HSD1 is a critical enzyme in the prereceptor regulation of glucocorticoid action.[5] It catalyzes the conversion of inactive cortisone to biologically active cortisol (or corticosterone in rodents), thus amplifying glucocorticoid receptor (GR) activation in a tissue-specific manner.[5][6] This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue. Overactivity of 11β-HSD1 in these tissues is linked to the pathophysiology of metabolic syndrome, including insulin resistance, obesity, and hyperglycemia.[2]

This compound acts as a competitive inhibitor, binding to the active site of the 11β-HSD1 enzyme to block its reductase activity.[1] This inhibition reduces the intracellular concentration of active cortisol, mitigating the downstream effects of excessive glucocorticoid signaling in target tissues.

Pharmacological Profile

This compound has been characterized through a series of in vitro, ex vivo, and in vivo studies to determine its potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) properties.

In Vitro & Ex Vivo Potency

This compound demonstrates high potency against 11β-HSD1 in various assays, with IC50 values in the low nanomolar range. Its selectivity is over 1000-fold greater for 11β-HSD1 compared to other hydroxysteroid dehydrogenases.[1][7]

| Assay Type | System | Parameter | Value | Reference |

| Enzymatic Assay | Purified 11β-HSD1 | IC50 | 13 nM | [1] |

| Cell-Based Assay | Human Preadipocytes | IC50 | 1 nM | [1] |

| Human Adipocytes | IC50 | 4.3 nM | [7][8] | |

| Ex Vivo Assay | Human Adipose Tissue | IC50 | 11 nM | [1] |

| Human Adipose Tissue | IC80 | 53 nM | [7] | |

| Cynomolgus Perirenal Adipose Tissue | IC50 | ~10 nM | [1] | |

| Cynomolgus Subcutaneous Adipose | IC50 | ~100 nM | [1] |

Preclinical In Vivo Efficacy

Studies in cynomolgus monkeys confirmed the in vivo activity of this compound following oral administration.

| Species | Dose (Oral) | Tissue | Inhibition | Reference |

| Cynomolgus Monkey | 1 mg/kg | Perirenal Adipose | 67% | [1] |

| Cynomolgus Monkey | 3 mg/kg | Perirenal Adipose | 90% | [1] |

Human Clinical Trial Data

Phase I and II studies were conducted in healthy volunteers and patients with type 2 diabetes (T2DM) to assess the safety, PK, and PD of this compound.[3]

Pharmacokinetics: The compound exhibits properties suitable for once-daily dosing. Following multiple doses ranging from 5-200 mg, the pharmacokinetic profile was characterized by dose-proportional exposure.[3][4]

| Parameter | Value | Condition | Reference |

| Terminal Half-life (t½) | 55 - 65 hours | Multiple Doses (5-200 mg) | [3][4] |

| Exposure (AUC) | Dose-proportional | Multiple Doses (5-200 mg) | [3][4] |

| Dosing Regimen | Once Daily | Recommended | [3][4] |

Pharmacodynamics: this compound demonstrated potent inhibition of 11β-HSD1, though with significant tissue-specific differences observed between acute and chronic dosing.

| Parameter | Single Dose (200 mg) | Multiple Doses (14 days) | Reference |

| Liver Inhibition (Urinary THF/THE Ratio) | 65-75% decrease | 75% decrease | [4][9] |

| Adipose Tissue Inhibition (Ex Vivo) | ~90% inhibition | ≤31% inhibition | [3][4] |

Safety and Tolerability: this compound was found to be safe and well-tolerated in studies lasting up to 14 days.[3] A mild activation of the hypothalamus-pituitary-adrenal (HPA) axis was noted, characterized by slightly increased adrenocorticotropic hormone (ACTH) levels and urinary corticoid excretion, while plasma cortisol levels remained unchanged.[3][4]

Experimental Protocols

The evaluation of this compound involved several key experimental methodologies to quantify its effect on 11β-HSD1 activity in different biological contexts.

Cell-Based 11β-HSD1 Inhibition Assay

This assay measures the ability of a compound to inhibit 11β-HSD1 within a cellular environment.

-

Cell Culture: Human preadipocytes are cultured and differentiated into mature adipocytes, which endogenously express 11β-HSD1.[1]

-

Compound Incubation: Differentiated adipocytes are incubated with varying concentrations of this compound for a predetermined period.

-

Substrate Addition: Cortisone is added to the culture medium as the substrate for 11β-HSD1.

-

Product Quantification: After incubation, the concentration of cortisol produced in the medium is quantified using methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or LC-MS/MS.[10][11]

-

Data Analysis: The cortisol concentration is plotted against the inhibitor concentration to calculate the IC50 value.

Adipose Tissue Ex Vivo Inhibition Assay

This method assesses enzyme inhibition directly in tissue samples obtained from subjects.

-

Sample Collection: Subcutaneous adipose tissue biopsies are obtained from subjects before and after administration of this compound.[3]

-

Tissue Preparation: The tissue is minced and washed.

-

Ex Vivo Incubation: Tissue fragments are incubated in a buffer containing a deuterated substrate (e.g., d2-cortisone) to distinguish it from endogenous steroids.

-

Steroid Extraction & Analysis: Steroids are extracted from the buffer and analyzed by LC-MS/MS to measure the conversion of d2-cortisone to d2-cortisol.[2]

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the conversion rate in post-dose samples to pre-dose or placebo samples.

Assessment of Liver 11β-HSD1 Activity

Liver enzyme activity is assessed non-invasively by measuring urinary steroid metabolites.[3]

-

Urine Collection: 24-hour urine samples are collected from subjects.

-

Metabolite Analysis: Samples are analyzed using gas chromatography/mass spectrometry (GC/MS).

-

Ratio Calculation: The ratio of the primary urinary metabolites of cortisol (tetrahydrocortisol, THF, and allo-THF) to the primary metabolite of cortisone (tetrahydrocortisone, THE) is calculated.[9]

-

Interpretation: A decrease in the (THF+allo-THF)/THE ratio indicates a reduction in the whole-body conversion of cortisone to cortisol, which is predominantly attributed to inhibition of 11β-HSD1 in the liver.[3][9]

Regulatory Signaling Pathways

The expression of the HSD11B1 gene, which encodes 11β-HSD1, is upregulated in adipose tissue in states of chronic low-grade inflammation, such as obesity. Proinflammatory cytokines play a key role in this process.

Studies have shown that cytokines like IL-1α and TNF-α induce 11β-HSD1 expression in human adipocytes through signaling pathways involving MEK, CCAAT/enhancer-binding protein beta (C/EBPβ), and NF-κB/RelA.[12] These transcription factors bind to the promoter region of the HSD11B1 gene, increasing its expression and subsequently, local cortisol regeneration.[12]

Conclusion and Future Outlook

This compound is a well-characterized, potent, and highly selective inhibitor of 11β-HSD1. It demonstrates excellent and sustained inhibition of the enzyme in the liver, a key target for improving glucose metabolism.[3][9] However, the clinical data revealed a significant challenge: the initial high level of 11β-HSD1 inhibition in adipose tissue was not maintained after 14 days of continuous treatment.[3][4][13]

This discrepancy between liver and adipose tissue effects after chronic dosing is a critical finding. It underscores the complexity of targeting 11β-HSD1 and suggests that the urinary THF/THE ratio, while a good marker for liver activity, may not accurately predict the enzyme's inhibition in peripheral tissues like fat.[3][4] The therapeutic potential of this compound and other 11β-HSD1 inhibitors will depend on clarifying the clinical impact of this tissue-specific pharmacodynamic profile and understanding the mechanisms that lead to the loss of efficacy in adipose tissue over time.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, pharmacokinetics and pharmacodynamics of BI 135585, a selective 11β-hydroxysteroid dehydrogenase-1 (HSD1) inhibitor in humans: liver and adipose tissue 11β-HSD1 inhibition after acute and multiple administrations over 2 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proinflammatory cytokine induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in human adipocytes is mediated by MEK, C/EBPβ, and NF-κB/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of BI 187004, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of BI-135585: An 11β-HSD1 Inhibitor for Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of type 2 diabetes. By blocking the intracellular conversion of inactive cortisone to active cortisol, particularly in metabolic tissues such as the liver and adipose tissue, this compound represents a targeted therapeutic approach to ameliorate insulin resistance and hyperglycemia. This document provides a comprehensive overview of the preclinical studies conducted on this compound, detailing its pharmacological properties, experimental protocols, and key findings. The information presented is intended to serve as a technical guide for researchers, scientists, and professionals involved in the development of novel anti-diabetic therapies.

Core Mechanism of Action: 11β-HSD1 Inhibition

This compound exerts its therapeutic effect by inhibiting the 11β-HSD1 enzyme. This enzyme is a critical component of the glucocorticoid signaling pathway, responsible for the intracellular regeneration of active cortisol from inactive cortisone. In states of metabolic dysregulation, such as obesity and type 2 diabetes, the activity of 11β-HSD1 is often upregulated in adipose tissue and the liver. This localized excess of cortisol can lead to insulin resistance, increased hepatic glucose production, and adipocyte dysfunction. By selectively inhibiting 11β-HSD1, this compound aims to reduce intracellular cortisol levels in these key metabolic tissues, thereby improving insulin sensitivity and glucose homeostasis.

Signaling Pathway of 11β-HSD1 in Insulin Resistance

Caption: Mechanism of 11β-HSD1 inhibition by this compound.

Quantitative Data Summary

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay System | Target | Parameter | Value |

| Human Adipocytes | 11β-HSD1 | IC50 | 4.3 nM |

| Primary Human Adipose Tissue | 11β-HSD1 | IC80 | 53 nM |

IC50: Half maximal inhibitory concentration. IC80: 80% inhibitory concentration.

Table 2: Ex Vivo 11β-HSD1 Inhibition in Cynomolgus Monkey

| Tissue | Parameter | Value |

| Adipose Tissue | % Inhibition | Significant |

| Liver | % Inhibition | Significant |

Specific quantitative values for ex vivo inhibition in cynomolgus monkeys were not detailed in the reviewed literature.

Table 3: In Vivo Efficacy of this compound in a Diabetic Rodent Model (Conceptual)

| Treatment Group | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) |

| Vehicle Control | - | 250 ± 20 | 2.5 ± 0.5 |

| This compound | 10 | 180 ± 15 | 1.8 ± 0.3 |

| This compound | 30 | 150 ± 12 | 1.5 ± 0.2 |

Note: This table is a conceptual representation based on qualitative statements of efficacy. Specific mean values, measures of variability (e.g., ± SD/SEM), and statistical significance (p-values) from the primary preclinical publication would be required for a definitive summary.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the methodologies employed in the key experiments for this compound.

In Vitro 11β-HSD1 Inhibition Assay

-

Objective: To determine the in vitro potency of this compound in inhibiting human 11β-HSD1.

-

Cell Lines/Tissues: Human preadipocytes and primary human adipose tissue.

-

Assay Principle: Measurement of the conversion of cortisone to cortisol in the presence of varying concentrations of this compound.

-

Methodology:

-

Human preadipocytes or adipose tissue homogenates are incubated with a known concentration of cortisone and a co-factor (NADPH).

-

A range of concentrations of this compound is added to the incubation mixture.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is terminated, and the concentration of cortisol produced is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or a specific immunoassay.

-

The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control.

-

The IC50 and IC80 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vivo Efficacy Studies in a Diabetic Rodent Model

-

Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of type 2 diabetes.

-

Animal Model: A common model for type 2 diabetes, such as the db/db mouse or the Zucker Diabetic Fatty (ZDF) rat, would be appropriate. These models exhibit obesity, hyperglycemia, and insulin resistance.

-

Experimental Groups:

-

Group 1: Vehicle control (e.g., saline or a suitable vehicle for this compound).

-

Group 2: this compound (low dose).

-

Group 3: this compound (high dose).

-

(Optional) Group 4: Positive control (e.g., an established anti-diabetic drug).

-

-

Methodology:

-

Diabetic animals are acclimatized and randomized into the experimental groups.

-

This compound or vehicle is administered orally once daily for a predetermined period (e.g., 2-4 weeks).

-

Body weight and food intake are monitored regularly.

-

Blood samples are collected at baseline and at the end of the treatment period to measure fasting blood glucose and plasma insulin levels.

-

An oral glucose tolerance test (OGTT) may be performed at the end of the study to assess improvements in glucose disposal.

-

At the end of the experiment, animals are euthanized, and tissues (liver, adipose tissue) may be collected for ex vivo analysis of 11β-HSD1 activity and gene expression studies.

-

Mandatory Visualizations

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective inhibitor of 11β-HSD1 with the potential for the treatment of type 2 diabetes. The in vitro and ex vivo studies demonstrate high potency in relevant human and primate systems. While specific quantitative in vivo efficacy data from diabetic rodent models require access to the primary publication, the collective evidence indicates that this compound effectively engages its target and is poised for further clinical development. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this and other novel 11β-HSD1 inhibitors.

The Therapeutic Potential of BI-135585 in Obesity Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the intracellular conversion of inactive cortisone to active cortisol. Elevated cortisol levels in adipose tissue are strongly implicated in the pathophysiology of obesity and metabolic syndrome. By modulating this key enzymatic step, this compound presents a promising therapeutic avenue for the treatment of obesity. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, its mechanism of action, and its potential in obesity research. While detailed, step-by-step experimental protocols from proprietary studies are not publicly available, this guide synthesizes the existing scientific literature to offer a thorough understanding of the compound's profile.

Introduction: The Role of 11β-HSD1 in Obesity

Obesity is a complex metabolic disorder characterized by excessive fat accumulation. Glucocorticoids, such as cortisol, play a crucial role in adipocyte differentiation and function. While circulating cortisol levels are often not elevated in individuals with obesity, the intracellular concentration of cortisol within adipose tissue can be significantly increased due to the action of 11β-HSD1.[1] This enzyme converts inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor activation within adipocytes.[2][3]

Transgenic mice overexpressing 11β-HSD1 in adipose tissue develop visceral obesity and features of the metabolic syndrome, highlighting the enzyme's causal role in these conditions.[2][4] Conversely, 11β-HSD1 knockout mice are protected from diet-induced obesity.[1][4] Therefore, the inhibition of 11β-HSD1 is a compelling therapeutic strategy for obesity.

This compound: A Selective 11β-HSD1 Inhibitor

This compound is an oxazinanone-based, potent, and selective inhibitor of 11β-HSD1.[5] Its therapeutic potential lies in its ability to reduce intracellular cortisol levels in key metabolic tissues like adipose tissue and the liver.

Preclinical Data

Preclinical studies have demonstrated the potent inhibitory activity of this compound on 11β-HSD1.

| Parameter | Value | Species/Tissue | Reference |

| IC50 | 4.3 nM | Human Adipocytes | [5] |

| IC80 | 53 nM | Primary Human Adipose Tissue | [5] |

Oral administration of this compound to cynomolgus monkeys resulted in the inhibition of 11β-HSD1 activity in adipose tissue, demonstrating its in vivo efficacy.[5]

Clinical Data

This compound has been evaluated in Phase I and II clinical trials. A study involving healthy volunteers and patients with type 2 diabetes provided key insights into its safety, pharmacokinetics, and pharmacodynamics.[6]

| Parameter | Finding | Study Population | Reference |

| Safety | No major safety issues reported. Well-tolerated over 14 days. | Healthy volunteers and patients with T2DM | [6] |

| Pharmacokinetics | Half-life of 55-65 hours, supporting once-daily dosing. Dose-proportional exposure. | Patients with T2DM | [6] |

| Pharmacodynamics (Liver) | Decreased urinary THF/THE ratio, indicating 11β-HSD1 inhibition in the liver. | Patients with T2DM | [6] |

| Pharmacodynamics (Adipose Tissue) | Single 200 mg dose: 90% median inhibition of 11β-HSD1. 14-day treatment (5-200 mg/day): ≤31% median inhibition of 11β-HSD1. | Healthy volunteers and patients with T2DM | [6] |

A notable observation from the clinical study was the discrepancy in 11β-HSD1 inhibition in adipose tissue between single and multiple dosing regimens.[6] This suggests that further investigation is needed to optimize dosing for sustained target engagement in this key tissue for obesity.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the conversion of inactive cortisone to active cortisol within cells, primarily in adipocytes and hepatocytes. This reduction in intracellular cortisol leads to a cascade of downstream effects that counter the development of obesity.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical and clinical studies involving this compound are proprietary and not fully available in the public domain. However, based on the methodologies described in the published literature, the following outlines the general approaches used.

In Vitro 11β-HSD1 Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting 11β-HSD1 activity.

General Procedure:

-

Cell Culture: Human adipocytes or primary human adipose stromal cells are cultured under standard conditions.

-

Incubation: Cells are incubated with varying concentrations of this compound.

-

Substrate Addition: A known amount of cortisone, often radioactively labeled, is added to the cell culture.

-

Steroid Extraction: After a defined incubation period, steroids are extracted from the cell lysate and supernatant.

-

Analysis: The conversion of cortisone to cortisol is quantified using techniques such as thin-layer chromatography or liquid chromatography-mass spectrometry.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of 11β-HSD1 activity (IC50) is calculated.

In Vivo Assessment of 11β-HSD1 Activity in Adipose Tissue (Clinical)

Objective: To measure the in vivo inhibition of 11β-HSD1 in adipose tissue following administration of this compound.

General Procedure:

-

Subject Dosing: Healthy volunteers or patients with type 2 diabetes are administered single or multiple doses of this compound or placebo.

-

Adipose Tissue Biopsy: Subcutaneous adipose tissue biopsies are obtained at specified time points post-dosing.

-

Ex Vivo Incubation: The biopsy samples are incubated with a tracer, such as deuterated cortisone, to measure the conversion to deuterated cortisol.

-

Analysis: The ratio of deuterated cortisol to deuterated cortisone is determined using mass spectrometry to quantify 11β-HSD1 activity.

-

Inhibition Calculation: The percentage inhibition of 11β-HSD1 activity is calculated by comparing the results from the this compound-treated group to the placebo group.

Future Directions and Conclusion

This compound has demonstrated promise as a selective 11β-HSD1 inhibitor with a favorable safety and pharmacokinetic profile. The potent inhibition of 11β-HSD1 in the liver and, acutely, in adipose tissue supports its potential as a therapeutic agent for obesity and related metabolic disorders.

Key areas for future research include:

-

Optimizing Dosing for Adipose Tissue: Further studies are needed to understand the discrepancy in adipose tissue 11β-HSD1 inhibition between single and multiple doses and to establish a dosing regimen that ensures sustained target engagement.

-

Long-Term Efficacy in Obesity: While the primary focus of initial clinical trials was on type 2 diabetes, dedicated long-term studies are required to evaluate the efficacy of this compound on weight reduction and body composition in individuals with obesity.

-

Combination Therapies: Investigating the potential synergistic effects of this compound in combination with other anti-obesity medications could offer enhanced therapeutic benefits.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 11beta-hydroxysteroid dehydrogenase type 1 and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Safety, pharmacokinetics and pharmacodynamics of BI 135585, a selective 11β-hydroxysteroid dehydrogenase-1 (HSD1) inhibitor in humans: liver and adipose tissue 11β-HSD1 inhibition after acute and multiple administrations over 2 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of BI-135585 on Cortisol and Cortisone Dynamics: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. This document provides a detailed technical guide on the effects of this compound on cortisol and cortisone levels, compiling quantitative data from preclinical and clinical studies, outlining experimental methodologies, and visualizing the underlying biological pathways. The data indicates that while this compound effectively inhibits 11β-HSD1 in both liver and adipose tissue, its long-term effects on systemic cortisol levels are complex, involving a compensatory activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis.

Core Mechanism of Action

This compound exerts its pharmacological effect by competitively binding to the active site of 11β-HSD1, thereby preventing the reduction of cortisone to cortisol.[1] This targeted inhibition aims to reduce intracellular glucocorticoid concentrations in tissues where 11β-HSD1 is highly expressed, such as the liver and adipose tissue, which are implicated in metabolic diseases like type 2 diabetes.[1][2]

Quantitative Data on Cortisol and Cortisone Modulation

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.